
Phenyl 2-methoxyethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl (2-methoxyethyl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenyl (2-methoxyethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with 2-methoxyethanol. The reaction typically occurs under mild conditions and does not require an inert atmosphere. The product precipitates out from the reaction mixture and can be obtained in high purity by filtration .
Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
In industrial settings, the synthesis of phenyl (2-methoxyethyl)carbamate may involve the use of tin-catalyzed transcarbamoylation of primary and secondary alcohols with phenyl carbamate. This method proceeds smoothly in toluene at 90°C and generates the corresponding carbamates in good yields . The mild conditions and broad functional-group tolerance make this method suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl (2-methoxyethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonates or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the phenyl or methoxyethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include selenium dioxide and other metal oxides.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with selenium dioxide can lead to the formation of methyl 2-{7-[(methoxycarbonyl)amino]-2-oxo-2H-chromen-4-yl}-2-oxo-acetate .
Aplicaciones Científicas De Investigación
Phenyl (2-methoxyethyl)carbamate has several scientific research applications, including:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of phenyl (2-methoxyethyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by forming stable carbamate-enzyme complexes, thereby blocking the active site and preventing substrate binding . This mechanism is similar to other carbamate-based inhibitors used in various biochemical studies.
Comparación Con Compuestos Similares
Phenyl (2-methoxyethyl)carbamate can be compared with other similar compounds, such as:
Phenyl carbamate: Lacks the methoxyethyl group, leading to different reactivity and applications.
2-Methoxyethyl carbamate: Lacks the phenyl group, resulting in different chemical properties and uses.
Phenyl ethyl methyl ether (PEME): Used in the flavor and fragrance industry, but differs significantly in structure and function from phenyl (2-methoxyethyl)carbamate.
Propiedades
Fórmula molecular |
C10H13NO3 |
|---|---|
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
phenyl N-(2-methoxyethyl)carbamate |
InChI |
InChI=1S/C10H13NO3/c1-13-8-7-11-10(12)14-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,11,12) |
Clave InChI |
UPMVOZWBRAWZKF-UHFFFAOYSA-N |
SMILES canónico |
COCCNC(=O)OC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


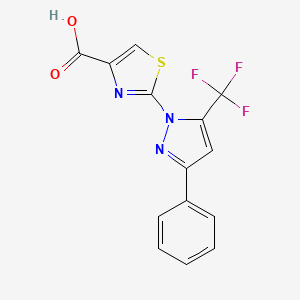
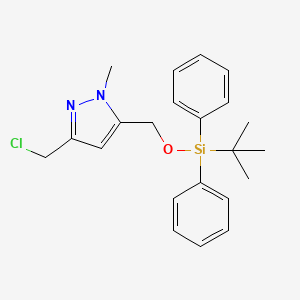
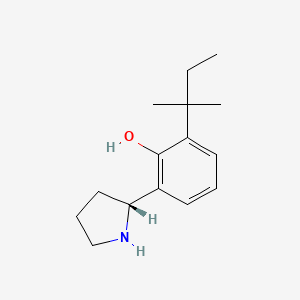
![tetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione](/img/structure/B15225540.png)
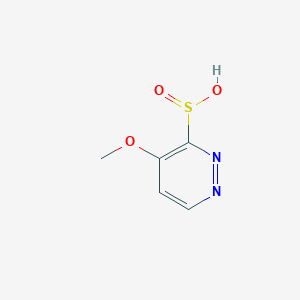
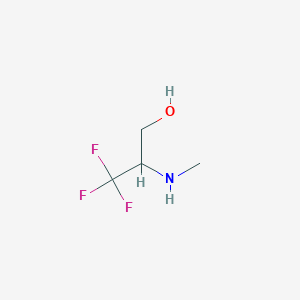
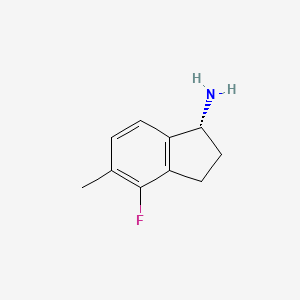
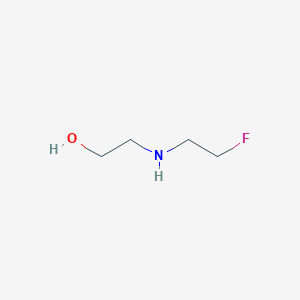
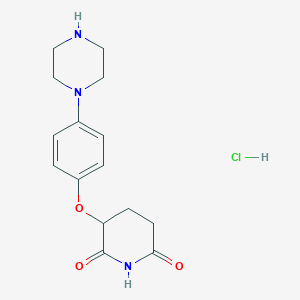
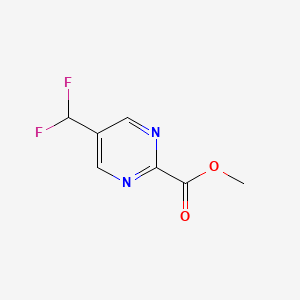
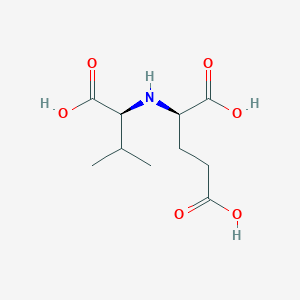

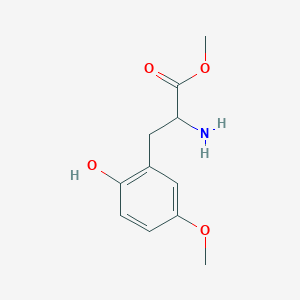
![tert-Butyl 5-chloro-2-oxospiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B15225595.png)
